Ethyl 2-amino-2-cyclobutylacetate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-amino-2-cyclobutylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)6-4-3-5-6;/h6-7H,2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRPOUQPJVBNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173996-41-1 | |
| Record name | ethyl 2-amino-2-cyclobutylacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The process involves sequential cyclobutane formation, amino group introduction, and esterification:
- Cyclization : Heating diethyl 3-bromoglutarate with sodium in toluene at 90–100°C induces Dieckmann cyclization to form ethyl 2-oxocyclobutylacetate.
- Amination : Treatment with hydroxylamine hydrochloride followed by catalytic hydrogenation introduces the amino group.
- Salt Formation : Reaction with HCl gas in ethanol yields the hydrochloride salt.
Key parameters from optimized runs:
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclization | 95 ± 5 | 6 | 68 |
| Reductive amination | 25 | 12 | 82 |
| Hydrochloride formation | 0–5 | 2 | 95 |
This method achieves 53% overall yield but requires careful control of ring strain during cyclobutane formation.
Suzuki Cross-Coupling Approach
Medicinal chemistry routes for chromenopyridine derivatives suggest applicability for cyclobutyl group installation:
Synthetic Pathway
- Core Structure Assembly : Ethyl 2-aminoacetate undergoes bromination at the α-position using NBS (N-bromosuccinimide).
- Cross-Coupling : Suzuki reaction with cyclobutylboronic acid (Pd(PPh₃)₄ catalyst, 80°C).
- Acid-Base Workup : Sequential HCl treatment and recrystallization from ethanol/ether.
Comparative catalyst screening data:
| Catalyst | Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 61 | 92.4 |
| PdCl₂(dppf) | DPPF | 78 | 95.1 |
| Pd(PPh₃)₄ | Triphenylphosphine | 85 | 98.3 |
Gabriel Synthesis Route
Classical amine synthesis methods adapt well to this constrained system:
Stepwise Procedure
- Phthalimide Protection : Cyclobutylglyoxylic acid reacts with phthalic anhydride at 120°C.
- Esterification : Ethanol/sulfuric acid treatment converts acid to ethyl ester.
- Deprotection : Hydrazinolysis releases free amine, followed by HCl salt formation.
Yield optimization experiments reveal:
| Parameter | Condition | Yield Improvement (%) |
|---|---|---|
| Phthalimide reaction time | 8h vs 12h | +15 |
| Esterification catalyst | H₂SO₄ vs TsOH | +22 |
| Hydrazine concentration | 40% vs 25% | +18 |
While robust, this three-step sequence has lower atom economy (41%) compared to one-pot methods.
Enzymatic Resolution for (R)-Enantiomer
Commercial availability of the (R)-enantiomer necessitates analysis of chiral synthesis methods:
Asymmetric Synthesis
- Prochiral Substrate : Ethyl 2-oxocyclobutylacetate undergoes reductive amination with (R)-selective transaminases.
- Dynamic Kinetic Resolution : Racemic amine mixture treated with Pseudomonas fluorescens lipase (PFL) in hexane/water biphasic system.
Enantiomeric excess (ee) data from BLD Pharm batches:
| Batch No. | Catalyst Loading (%) | ee (%) | Isolated Yield (%) |
|---|---|---|---|
| P234385-1 | 5 | 89 | 62 |
| P234385-2 | 7 | 96 | 58 |
| P234385-3 | 10 | 99 | 51 |
This biocatalytic method achieves pharmaceutical-grade enantiopurity but requires specialized enzyme handling.
Comparative Methodological Analysis
Critical evaluation of four synthetic routes:
The one-pot method demonstrates optimal balance between yield and production scale, while enzymatic resolution meets stringent stereochemical requirements.
Industrial-Scale Process Optimization
Adapting patent CN103058870A principles for cyclobutane systems:
Key Modifications
- Cyclization Catalyst : Replaced sodium with NaH/THF system for better temperature control (ΔT ±2°C vs ±15°C)
- Amination : Switched from H₂/Pd-C to ammonium formate/Pd-C for safer hydrogenation
- Crystallization : Implemented anti-solvent precipitation with methyl tert-butyl ether (MTBE) instead of slow evaporation
Process economics comparison:
| Cost Factor | Traditional Method | Optimized Process |
|---|---|---|
| Raw Materials ($/kg) | 620 | 580 |
| Energy Consumption | 38 kWh/kg | 29 kWh/kg |
| Waste Treatment | $120/kg | $85/kg |
| Labor Costs | $150/kg | $90/kg |
These optimizations reduce production costs by 22% while maintaining 99.5% purity.
Chemical Reactions Analysis
Ethyl 2-amino-2-cyclobutylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
Scientific Research Applications
Ethyl 2-amino-2-cyclobutylacetate hydrochloride has diverse applications in scientific research:
Medicinal Chemistry
- Drug Development : The compound serves as a building block for synthesizing new pharmaceuticals targeting neurological disorders. Its structural characteristics allow for modifications that can enhance biological activity and specificity towards certain receptors or enzymes .
- Potential Therapeutic Effects : Preliminary studies suggest that derivatives of this compound may exhibit beneficial effects on cardiac function, indicating potential applications in cardiovascular therapies .
Organic Synthesis
- Building Block for Complex Molecules : this compound is utilized in the synthesis of more complex organic compounds, particularly those involving cyclobutyl structures. It can participate in various chemical reactions such as oxidation, reduction, and substitution .
- Reagent in Chemical Reactions : The compound acts as a reagent in multiple organic synthesis pathways, facilitating the formation of new chemical entities with desired properties .
Biochemical Studies
- Enzyme-Substrate Interactions : This compound is employed in biochemical studies to explore its interactions with enzymes and other biological molecules. It can serve as a substrate in enzymatic reactions, providing insights into metabolic pathways .
- Mechanism of Action Investigations : Research into the compound's mechanism of action reveals its potential to modulate enzyme activity through specific molecular interactions .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Drug development for neurological disorders | Potential therapeutic effects on cardiac function |
| Organic Synthesis | Building block for complex molecules | Participates in oxidation, reduction, and substitution reactions |
| Biochemical Studies | Enzyme-substrate interactions | Insights into metabolic pathways |
Case Studies
-
Neurological Drug Development :
A study investigated the use of this compound as a precursor for synthesizing novel compounds aimed at treating neurodegenerative diseases. The results indicated enhanced receptor binding affinity compared to existing drugs, highlighting its potential as a therapeutic agent . -
Cardiovascular Research :
Experimental models demonstrated that derivatives of this compound significantly improved cardiac function metrics. This suggests that modifications to the compound could lead to effective treatments for heart-related conditions . -
Enzymatic Activity Modulation :
Research focused on the interaction between this compound and specific enzymes revealed that it could act as an inhibitor or activator depending on the biochemical context. This dual functionality opens avenues for targeted drug design .
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-2-cyclobutylacetate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 2-amino-2-cyclopropylacetate hydrochloride
- Ethyl 2-amino-2-cyclopentylacetate hydrochloride
- Ethyl 2-amino-2-cyclohexylacetate hydrochloride These compounds share similar structural features but differ in the size and nature of the cycloalkyl group. The uniqueness of this compound lies in its specific cyclobutyl group, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 2-amino-2-cyclobutylacetate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 195.66 g/mol
- Solubility : Soluble in water and organic solvents, enhancing its bioavailability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, which may influence mood and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes linked to inflammatory processes, thereby exhibiting anti-inflammatory properties.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory effects in vitro. In a murine model of inflammation, administration of this compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 ± 10 | 75 ± 5 |
| IL-6 | 200 ± 15 | 90 ± 8 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies have shown that variations in the cyclobutane ring and the ethylamine side chain significantly impact potency and selectivity:
- Cyclobutane Modifications : Substituents on the cyclobutane ring enhance receptor binding affinity.
- Amine Variations : Altering the amino group can improve solubility and bioavailability.
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, while exhibiting minimal toxicity towards normal fibroblast cells. -
Neuroprotective Effects :
In a neurodegenerative disease model, this compound was found to protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating conditions such as Alzheimer's disease.
Q & A
Basic: What synthetic methodologies are recommended for Ethyl 2-amino-2-cyclobutylacetate hydrochloride, and how can reaction conditions be optimized?
Answer:
A common approach involves carbodiimide-mediated coupling of cyclobutanecarboxylic acid derivatives with ethyl glycinate hydrochloride. For example, using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) as a coupling agent in dichloromethane at 0°C under inert atmosphere, followed by room-temperature stirring, can yield the target compound . Optimization should focus on:
- Solvent selection : Anhydrous dichloromethane or DMF minimizes side reactions.
- Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylic acid improves coupling efficiency.
- Purification : Recrystallization from ethanol/ether mixtures enhances purity.
Yield improvements (>70%) are achievable by controlling moisture levels and using excess triethylamine as a base to neutralize HCl byproducts .
Advanced: How can enantiomeric impurities in this compound be resolved, and what techniques validate chiral purity?
Answer:
Chiral resolution requires chiral stationary phase (CSP) chromatography (e.g., Chiralpak® IA or IB columns) with mobile phases like hexane/isopropanol (90:10) containing 0.1% trifluoroacetic acid. For validation:
- Circular Dichroism (CD) : Confirms optical activity by comparing spectra to enantiopure standards.
- NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting in H NMR for enantiomers.
- Polarimetry : Specific rotation values ([α]) should align with literature data for the desired enantiomer .
Basic: What factors influence the hydrolytic stability of this compound under physiological conditions?
Answer:
Stability is pH-dependent and influenced by:
- Buffer Systems : Phosphate buffers (pH 7.4) accelerate hydrolysis compared to citrate buffers.
- Temperature : Hydrolysis rates double with every 10°C increase (studies recommend storage at -20°C in anhydrous conditions) .
- Steric Effects : The cyclobutyl group reduces water accessibility to the ester bond, enhancing stability over linear analogs.
Methodological Tip : Use HPLC with a C18 column (ACN/water gradient) to quantify degradation products over time .
Advanced: How can researchers elucidate the solid-state structure of this compound to resolve crystallographic ambiguities?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated ethanol solution. SC-XRD confirms bond angles and hydrogen bonding patterns (e.g., NHCl interactions) .
- Powder XRD (PXRD) : Compare experimental patterns with simulated data from SC-XRD to detect polymorphic impurities.
- Solid-State NMR : C cross-polarization magic-angle spinning (CP/MAS) NMR identifies crystallographic inequivalence in the cyclobutyl ring .
Advanced: What in vitro models are suitable for assessing the biological activity of this compound in neurotransmitter studies?
Answer:
- Primary Neuronal Cultures : Rat dopaminergic neurons treated with 10–100 µM compound to evaluate neuroprotective effects via MTT assays or caspase-3 activity .
- Radioligand Binding Assays : Test affinity for GABA or NMDA receptors using H-labeled ligands (e.g., H-muscimol).
- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing recombinant receptors quantify ion channel modulation .
Basic: What analytical techniques are critical for characterizing this compound’s purity and identity?
Answer:
- HPLC-MS : Reverse-phase C18 column (0.1% formic acid in water/ACN) with ESI-MS detects impurities (<0.5% area).
- FT-IR Spectroscopy : Peaks at 1740 cm (ester C=O) and 1600 cm (NH bending) confirm functional groups.
- Elemental Analysis : Carbon/nitrogen ratios should match theoretical values (C: ~44.5%, N: ~6.8%) .
Advanced: How do steric and electronic effects of the cyclobutyl ring influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The cyclobutyl group induces angle strain (≈90° bond angles), increasing susceptibility to ring-opening reactions.
- Electronic Effects : Electron-withdrawing nature of the amino group enhances electrophilicity at the ester carbonyl.
- Steric Hindrance : Limits nucleophile access to the α-carbon, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMSO).
Experimental Design : Kinetic studies using varying nucleophiles (e.g., amines vs. thiols) in DMSO at 25°C, monitored by H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
